molecular formula C12H9F2NO2S B11810759 Ethyl 5,8-difluoro-4-thioxo-1,4-dihydroquinoline-3-carboxylate

Ethyl 5,8-difluoro-4-thioxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B11810759
M. Wt: 269.27 g/mol
InChI Key: KFNZJYJGEKGVHW-UHFFFAOYSA-N
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Description

Ethyl 5,8-difluoro-4-thioxo-1,4-dihydroquinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline family It is characterized by the presence of fluorine atoms at positions 5 and 8, a thioxo group at position 4, and an ethyl ester group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,8-difluoro-4-thioxo-1,4-dihydroquinoline-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5,8-difluoro-4-thioxo-1,4-dihydroquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,8-difluoro-4-thioxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5,8-difluoro-4-thioxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5,8-difluoro-4-thioxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5,8-difluoro-4-thioxo-1,4-dihydroquinoline-3-carboxylate is unique due to the presence of both fluorine atoms and a thioxo group, which can enhance its biological activity and chemical reactivity. The combination of these functional groups makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H9F2NO2S

Molecular Weight

269.27 g/mol

IUPAC Name

ethyl 5,8-difluoro-4-sulfanylidene-1H-quinoline-3-carboxylate

InChI

InChI=1S/C12H9F2NO2S/c1-2-17-12(16)6-5-15-10-8(14)4-3-7(13)9(10)11(6)18/h3-5H,2H2,1H3,(H,15,18)

InChI Key

KFNZJYJGEKGVHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C=CC(=C2C1=S)F)F

Origin of Product

United States

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